molecular formula C13H11N3O2 B13209611 Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13209611
M. Wt: 241.24 g/mol
InChI Key: IWONECFFRPGYGK-UHFFFAOYSA-N
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Description

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester group at the 3-position and a cyano group at the 2-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The cyano group and the ester functionality allow the compound to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate: Similar structure but with a piperidine ring.

    Ethyl 4-(2-nitrophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a nitro group instead of a cyano group.

    Ethyl 1-(2-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a cyano group.

Uniqueness

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Biological Activity

Ethyl 1-(2-cyanophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a carboxylate group at the 3-position and a cyanophenyl substituent at the 1-position. Its molecular formula is C13_{13}H10_{10}N2_{2}O2_{2}, and it has a molecular weight of approximately 230.23 g/mol. The unique structure of this compound contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antiviral and Antibacterial Properties : Pyrazole derivatives have shown promising antiviral and antibacterial effects. This compound has been studied for its potential to inhibit bacterial growth and viral replication, making it a candidate for further development in infectious disease treatments.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .
  • Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory activity, with studies reporting IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac. This suggests that it may serve as a safer alternative in managing inflammation-related conditions .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound interacts with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. The presence of the carboxylate group enhances its reactivity, allowing for diverse interactions within biological systems .

Comparative Analysis of Related Compounds

The following table summarizes some related pyrazole derivatives and their unique features:

Compound NameMolecular FormulaUnique Features
Ethyl 1-(4-cyanobenzyl)-1H-pyrazole-3-carboxylateC13_{13}H12_{12}N2_{2}O2_{2}Contains a different cyanobenzyl substituent
Methyl 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylateC12_{12}H10_{10}F1_{1}N2_{2}O2_{2}Fluorine substitution enhances reactivity
Ethyl 3-(4-cyanophenyl)-1H-pyrazole-5-carboxylateC13_{13}H10_{10}N2_{2}O2_{2}Different position of cyano group on the pyrazole

This table highlights the structural diversity among pyrazole derivatives, which may influence their biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

  • Synthesis : The compound is typically synthesized through multi-step reactions involving condensation and cyclization techniques. Various catalysts have been employed to optimize yields .
  • In vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibition against various cancer cell lines, supporting its potential as an anticancer drug candidate .
  • Safety Profile : Toxicological assessments indicate that this compound has minimal adverse effects on normal cells compared to traditional chemotherapeutic agents, suggesting a favorable safety profile for further development .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

ethyl 1-(2-cyanophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)11-7-8-16(15-11)12-6-4-3-5-10(12)9-14/h3-8H,2H2,1H3

InChI Key

IWONECFFRPGYGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2C#N

Origin of Product

United States

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